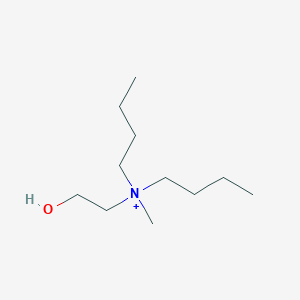
Tetra-O-(beta-hidroxietil)rutósido
Descripción general
Descripción
Tetra-O-(beta-hydroxyethyl)rutoside, also known as Tetra-O-(beta-hydroxyethyl)rutoside, is a useful research compound. Its molecular formula is C35H46O20 and its molecular weight is 786.7 g/mol. The purity is usually 95%.
The exact mass of the compound Tetra-O-(beta-hydroxyethyl)rutoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavonols - Rutin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetra-O-(beta-hydroxyethyl)rutoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetra-O-(beta-hydroxyethyl)rutoside including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Edema inducido por radiación
El troxerutina ha mostrado ser prometedor en la reducción del edema inducido por radiación, particularmente en el contexto de tumores cerebrales tratados con radioterapia . Puede mitigar tanto las fases agudas como tardías del daño al tejido sano que rodea al tumor.
Protección renal
El troxerutina ha sido investigada por sus efectos protectores contra la insuficiencia renal aguda inducida por cisplatino en ratas . Esto sugiere una posible aplicación en la protección de la función renal durante la quimioterapia.
Acción antiinflamatoria
El compuesto ha sido estudiado por sus efectos antiinflamatorios, particularmente en el contexto de la reducción del edema causado por sustancias que dañan los capilares .
Salud vascular
El troxerutina puede tener efectos beneficiosos sobre la salud vascular al proteger contra lesiones a los vasos sanguíneos causadas por ciertas sustancias nocivas .
Uso médico en enfermedades periféricas neurales y vasculares
El troxerutina tiene diversas aplicaciones médicas, incluido el tratamiento de enfermedades periféricas neurales y vasculares, así como el manejo del tejido cicatricial .
Análisis Bioquímico
Biochemical Properties
Tetra-O-(beta-hydroxyethyl)rutoside interacts with various biomolecules in the body. It is known to reduce hyperpermeability and edema by acting primarily on the microvascular endothelium
Cellular Effects
Tetra-O-(beta-hydroxyethyl)rutoside has been shown to have effects on red blood cell aggregation . It also has a protective effect on renal injury associated with certain treatments
Molecular Mechanism
It is known to reduce leakage from small blood vessels (capillaries)
Dosage Effects in Animal Models
Studies have investigated its protective effects against certain types of toxicity
Propiedades
IUPAC Name |
2-[3,4-bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O20/c1-16-25(40)28(43)30(45)34(52-16)51-15-23-26(41)29(44)31(46)35(54-23)55-33-27(42)24-21(50-11-7-39)13-18(47-8-4-36)14-22(24)53-32(33)17-2-3-19(48-9-5-37)20(12-17)49-10-6-38/h2-3,12-14,16,23,25-26,28-31,34-41,43-46H,4-11,15H2,1H3/t16-,23+,25-,26+,28+,29-,30+,31+,34+,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHXJHPHUFVCPR-XQZWLAGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953501 | |
| Record name | 2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6980-20-7, 31511-31-6 | |
| Record name | Tetra(hydroxyethyl)rutoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006980207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EINECS 250-671-0 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031511316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one, tetrakis(2-hydroxyethyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRA-O-(.BETA.-HYDROXYETHYL)RUTOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI56472C70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is known about the metabolism of Tetra-O-(beta-hydroxyethyl)rutoside in humans?
A1: Research indicates that following oral administration of Tetra-O-(beta-hydroxyethyl)rutoside, a small percentage of the administered dose is excreted unchanged in the urine []. The primary route of excretion is believed to be biliary-enteric, meaning it is excreted through the bile and feces []. Studies using radiolabeled Tetra-O-(beta-hydroxyethyl)rutoside showed the presence of metabolites such as 3',4',5,7-tetra-O-(beta-hydroxyethyl)rutoside, 3',4',7-tri-O-(beta-hydroxyethyl)rutoside, and 4',7-di-O-(beta-hydroxyethyl)rutoside in urine, suggesting metabolic breakdown of the compound within the body [].
Q2: Does prior exposure to Tetra-O-(beta-hydroxyethyl)rutoside influence its metabolism?
A2: Interestingly, repeated administration of non-labeled Tetra-O-(beta-hydroxyethyl)rutoside did not appear to influence the urinary excretion of a subsequent dose of radiolabeled compound []. This suggests that the metabolic pathways responsible for Tetra-O-(beta-hydroxyethyl)rutoside breakdown are not significantly induced or saturated by prior exposure.
Q3: How does Tetra-O-(beta-hydroxyethyl)rutoside affect red blood cells?
A3: While the provided abstracts lack details, they highlight that both tri- and tetra-O-(beta-hydroxyethyl)rutoside demonstrate an effect on red blood cell aggregation in human blood [, ]. This suggests a potential role in influencing blood rheology, but further research is needed to elucidate the exact mechanisms and implications of this effect.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[4-(3-methoxyphenyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B107048.png)




